molecular formula C39H66N10O18 B10825631 Rhodopsin Epitope Tag acetate

Rhodopsin Epitope Tag acetate

Cat. No.: B10825631
M. Wt: 963.0 g/mol
InChI Key: RXPWOEIKUZYALG-YFUSXUARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodopsin Epitope Tag acetate is a synthetic peptide consisting of nine amino acids that represent the C-terminus of bovine rhodopsin. This compound is widely used as an epitope tag in various biochemical and molecular biology applications. Epitope tags are short peptide sequences that are recognized by specific antibodies, facilitating the detection, purification, and characterization of tagged proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodopsin Epitope Tag acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Rhodopsin Epitope Tag acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .

Mechanism of Action

Rhodopsin Epitope Tag acetate functions by providing a specific binding site for antibodies that recognize the epitope tag. The interaction between the epitope tag and the antibody allows for the detection, purification, and characterization of the tagged protein. The molecular target of this interaction is the antibody’s antigen-binding site, which specifically binds to the epitope tag sequence .

Comparison with Similar Compounds

Uniqueness: Rhodopsin Epitope Tag acetate is unique due to its specific recognition by anti-rhodopsin antibodies, making it particularly useful for studies involving rhodopsin and related proteins. Its versatility in various immunochemical techniques and compatibility with different expression systems further enhances its utility in scientific research .

Properties

Molecular Formula

C39H66N10O18

Molecular Weight

963.0 g/mol

IUPAC Name

acetic acid;(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C37H62N10O16.C2H4O2/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49;1-2(3)4/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63);1H3,(H,3,4)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-;/m0./s1

InChI Key

RXPWOEIKUZYALG-YFUSXUARSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.CC(=O)O

Origin of Product

United States

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